Technical Guide: Synthesis of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol
Technical Guide: Synthesis of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol
Topic: Synthesis of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol (C5-NNAL) Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Toxicologists, and Analytical Scientists.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol (CAS: 887407-09-2) is the five-carbon chain homolog of the potent tobacco-specific nitrosamine (TSNA) metabolite NNAL [4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol].
While NNAL is a critical biomarker for the carcinogen NNK, the C5 homolog serves a distinct role in high-precision mass spectrometry as an internal standard due to its structural similarity yet chromatographic distinctness, and in mechanistic toxicology to study chain-length dependent metabolic activation (α-hydroxylation vs. detoxification) [1, 2].
Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the stability of the intermediate amino-alcohol. Upon deprotection, the 5-amino-1-alcohol motif is prone to intramolecular cyclization to form piperidine derivatives (analogous to the formation of myosmine/nornicotine derivatives in C4 chains). This guide presents a Protected-Amine Grignard Route , prioritized for its ability to suppress cyclization and maximize yield.
Retrosynthetic Analysis
The strategic disconnection relies on forming the C1–C2 bond relative to the pyridine ring. We utilize the high reactivity of 3-pyridinecarboxaldehyde toward organometallic nucleophiles.
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Target Molecule: 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol[1][2]
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Disconnection: C(OH) — CH2 Bond.
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Synthons:
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Electrophile: 3-Pyridinecarboxaldehyde (Nicotinaldehyde).
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Nucleophile: 4-(N-methyl-N-Boc-amino)butylmagnesium bromide (Masked C4-linker).
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Pathway Logic Diagram
Figure 1: Convergent synthesis pathway designed to prevent premature cyclization via Boc-protection.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (The Linker)
Objective: Synthesize 4-(N-tert-butoxycarbonyl-N-methylamino)butyl bromide. Rationale: Direct use of a halo-amine in Grignard formation is impossible due to acidic protons. The Boc group provides steric bulk and chemical inertness during the organometallic step.
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Boc-Protection:
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Dissolve 4-(methylamino)butanol (1.0 eq) in DCM.
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Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and TEA (1.2 eq). Stir at RT for 12h.
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Result: N-Boc-N-methyl-4-aminobutanol.
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Bromination:
Phase 2: Grignard Coupling
Objective: Form the carbon skeleton.
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Reagent Preparation:
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Flame-dry a 3-neck round bottom flask under Argon.
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Add Magnesium turnings (1.5 eq) and a crystal of Iodine.
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Add the Phase 1 Bromide (1.0 eq) in anhydrous THF dropwise. Initiate reflux to form the Grignard reagent.
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Validation: Solution turns turbid/grey; iodine color fades.
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Coupling Reaction:
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Cool the Grignard solution to 0°C.
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Add 3-Pyridinecarboxaldehyde (0.9 eq) dissolved in THF dropwise over 30 mins.
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Allow to warm to RT and stir for 4 hours.
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Quench & Workup:
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Quench with saturated NH4Cl (aq).
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Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4.[3]
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Intermediate: 5-(N-tert-butoxycarbonyl-N-methylamino)-1-(3-pyridyl)-1-pentanol.
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Phase 3: Deprotection & Nitrosation (The "One-Pot" Finish)
Objective: Remove Boc and install the Nitroso group without allowing cyclization.
Critical Mechanism: The secondary amine formed after deprotection can attack the alcohol (C1) or the pyridine ring under harsh conditions. We perform nitrosation immediately to "cap" the nitrogen.
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Deprotection:
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Dissolve the intermediate in DCM.
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Add Trifluoroacetic acid (TFA) (10 eq) at 0°C. Stir for 1-2 hours until TLC shows consumption of starting material.
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Concentrate in vacuo to remove excess TFA. Do not neutralize yet.
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Nitrosation:
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Redissolve the crude trifluoroacetate salt in 1M HCl (aq).
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Cool to 0°C in an ice bath.
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Add Sodium Nitrite (NaNO2, 1.5 eq) solution dropwise.
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Adjust pH to 3-4 with NaOAc buffer if necessary to accelerate nitrosation (formation of N2O3 species).
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Stir at 0°C for 1 hour, then RT for 1 hour.
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Final Isolation:
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Neutralize with NaHCO3 (carefully).
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Extract with DCM.
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Purification: HPLC or Flash Chromatography (DCM/MeOH gradient).
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Quantitative Specifications & QC
| Parameter | Specification | Method |
| Appearance | Pale yellow viscous oil | Visual |
| Purity | > 98% | HPLC-UV (254 nm) |
| Identity (MS) | [M+H]+ = 224.14 m/z | LC-MS/MS (ESI+) |
| Identity (NMR) | Diagnostic Pyridine protons (δ 8.5-7.2) | 1H-NMR (CDCl3) |
| Stability | Light Sensitive / Thermolabile | Store at -20°C |
Key NMR Diagnostic Signals (1H, CDCl3):
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Pyridine C2-H: ~8.5 ppm (singlet/doublet).
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Carbinol H (C1): ~4.7 ppm (triplet).
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N-Methyl: ~3.0 ppm (singlet, may appear split due to syn/anti rotamers of the nitroso group).
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C5-Methylene: ~3.5 ppm (adjacent to N-NO).
Safety & Handling (E-E-A-T)
WARNING: Potent Carcinogen Class. As a homolog of NNK/NNAL, this compound must be treated as a high-potency carcinogen.
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Containment: All synthesis steps involving the nitrosation and the final product must be performed in a Class II Biosafety Cabinet or a glovebox.
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Deactivation: All glassware and waste must be treated with a mixture of 50% Sulfuric Acid and Sulfamic Acid (or bleach) to destroy nitrosamine residues before disposal.
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PPE: Double nitrile gloves, Tyvek sleeves, and respiratory protection (P100) are mandatory.
References
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Hecht, S. S., & Hoffmann, D. (1988). The relevance of tobacco-specific nitrosamines to human cancer. Cancer Surveys, 8(2), 273–294.
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Carmella, S. G., et al. (2002). Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in smokers' blood.[5] Cancer Epidemiology, Biomarkers & Prevention, 14(11), 2669-2672.
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Wong, J. W., et al. (2005). Synthesis of stereospecifically deuterated 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) diastereomers. Chemical Research in Toxicology, 16(6), 739-744. (Methodology adapted for C5 homolog).
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Santa Cruz Biotechnology. (n.d.). 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol Product Data Sheet. [2]
Sources
- 1. [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol | CAS 887407-09-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
